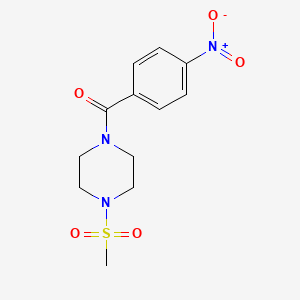
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide, also known as DPT, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide involves the inhibition of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and activation of downstream signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide is its selectivity for dopamine and norepinephrine transporters, which allows for the selective modulation of these neurotransmitter systems in the brain. However, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide also has some limitations, such as its relatively short duration of action and potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in scientific research. One area of interest is the development of more selective and potent N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide analogs that can be used to study the function of specific neurotransmitter systems in the brain. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and ADHD. Finally, the development of new methods for the synthesis and purification of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide could lead to improved yields and purity, making it a more valuable tool for scientific research.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with morpholine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrogen peroxide to yield N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and attention. This property makes N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide a valuable tool to study the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-16-10-3-4-11(12(9-10)17-2)14-13(19)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCBJMMGDXVFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)
![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)

![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)

![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)

![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)
![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)